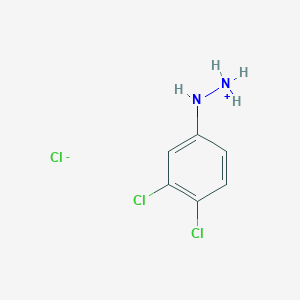
sodium;3,5-dichloro-2-hydroxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3,5-dichloro-2-hydroxybenzenesulfonate: is a chemical compound with the molecular formula C6H3Cl2NaO4S and a molecular weight of 265.05 g/mol . It is commonly used in conjunction with 4-aminoantipyrine and hydrogen peroxide for chromogenic quantitation of uric acid in serum and urine samples .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium;3,5-dichloro-2-hydroxybenzenesulfonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonic acid with sodium hydroxide . The reaction is carried out in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the compound is produced by dissolving the phospholipids in a chloroform:methanol mixture (2:1 by volume), evaporating the solvent, and redissolving the residue in an aqueous zwitterionic detergent solution .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used in chromogenic quantitation of uric acid in serum and urine samples .
- Component of Trinder reagent for measuring hydrogen peroxide generation in automated systems .
Biology and Medicine:
- Employed in diagnostic assays for peroxidase in coupled enzymatic reactions .
- Utilized in the development of optical biosensors .
Industry:
Mechanism of Action
Mechanism: Sodium;3,5-dichloro-2-hydroxybenzenesulfonate acts as a chromogenic substrate in enzymatic reactions. When used with 4-aminoantipyrine and hydrogen peroxide, it forms a colored compound that can be measured spectrophotometrically .
Molecular Targets and Pathways: The compound targets peroxidase enzymes and participates in the generation of hydrogen peroxide, which is then quantified using spectrophotometric methods .
Comparison with Similar Compounds
Properties
IUPAC Name |
sodium;3,5-dichloro-2-hydroxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S.Na/c7-3-1-4(8)6(9)5(2-3)13(10,11)12;/h1-2,9H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWCVZCSJHJYFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)Cl)Cl.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B7722388.png)
![2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid](/img/structure/B7722391.png)









